2,4-Dimethylhexan-1-amine
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Overview
Description
2,4-Dimethylhexan-1-amine is an organic compound with the molecular formula C8H19N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with halogenoalkanes. For instance, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can produce the desired amine . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylhexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce corresponding amides, while reduction can yield primary amines.
Scientific Research Applications
2,4-Dimethylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhexan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its basicity allows it to form salts with acids, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,4-Dimethylhexan-1-amine can be compared with other similar compounds, such as:
N,N-Dimethylhexylamine: This compound has a similar structure but differs in the position of the methyl groups.
2,4-Dimethylhexane: While structurally similar, this compound lacks the amine group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the amine functional group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H19N |
---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2,4-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
YKSSRNAGQDAYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CN |
Origin of Product |
United States |
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